3,4-Dihydro-2H-1-benzopyran-3-thiol 3,4-Dihydro-2H-1-benzopyran-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17858075
InChI: InChI=1S/C9H10OS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,11H,5-6H2
SMILES:
Molecular Formula: C9H10OS
Molecular Weight: 166.24 g/mol

3,4-Dihydro-2H-1-benzopyran-3-thiol

CAS No.:

Cat. No.: VC17858075

Molecular Formula: C9H10OS

Molecular Weight: 166.24 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-2H-1-benzopyran-3-thiol -

Specification

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
IUPAC Name 3,4-dihydro-2H-chromene-3-thiol
Standard InChI InChI=1S/C9H10OS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,11H,5-6H2
Standard InChI Key CVYTYEPAHRGZOE-UHFFFAOYSA-N
Canonical SMILES C1C(COC2=CC=CC=C21)S

Introduction

Structural and Molecular Characteristics

3,4-Dihydro-2H-1-benzopyran-3-thiol belongs to the chromane family, with a molecular weight of 166.24 g/mol and the IUPAC name 3,4-dihydro-2H-chromene-3-thiol. Its structure consists of a benzene ring fused to a dihydropyran ring, with a thiol substituent at the bridgehead carbon (C3). The compound’s canonical SMILES representation is C1C(COC2=CC=CC=C21)S, reflecting the sulfur atom’s position .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₀OS
Molecular Weight166.24 g/mol
CAS Registry Number1855787-61-9
IUPAC Name3,4-dihydro-2H-chromene-3-thiol
InChI KeyCVYTYEPAHRGZOE-UHFFFAOYSA-N

The thiol group introduces significant polarity and nucleophilicity, distinguishing it from its oxygenated analog, 3,4-dihydro-2H-1-benzopyran (chroman), which has a molecular weight of 134.18 g/mol . This sulfur substitution enhances reactivity in cross-coupling reactions and metal coordination.

The synthesis of 3,4-dihydro-2H-1-benzopyran-3-thiol typically involves cyclization reactions starting from phenolic precursors. A widely cited method involves the following steps :

  • Alkali-mediated coupling: A phenol derivative reacts with γ-butyrolactone under basic conditions to form an intermediate.

  • Acid-catalyzed cyclization: The intermediate undergoes intramolecular cyclization in the presence of a Lewis acid (e.g., ZnCl₂) to yield the benzopyran-thiol scaffold.

For example, substituting para-fluorophenol with γ-butyrolactone bromide in aqueous NaOH produces a hydroxy ester intermediate, which cyclizes in acidic media to yield the target compound . This two-step process achieves yields exceeding 70%, with scalability demonstrated in industrial pilot studies .

Key Advantages of This Route:

  • Cost-effectiveness: Readily available phenolic starting materials (e.g., cresols, fluorophenols).

  • Stereochemical control: The thiol group’s position is dictated by the cyclization step, minimizing isomer formation.

  • Functional group tolerance: Halogen and alkyl substituents on the benzene ring are compatible with the reaction conditions .

Physicochemical Properties

Spectral Characterization

The compound’s structure is confirmed via:

  • ¹H NMR: A singlet at δ 1.8–2.1 ppm (C3-SH), coupled with aromatic protons at δ 6.7–7.3 ppm.

  • IR Spectroscopy: A sharp S-H stretch at 2550–2600 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak at m/z 166.24 (M⁺) and fragment ions at m/z 121 (loss of -SH) and 93 (benzofuran fragment).

Thermodynamic Data

While experimental melting and boiling points remain unreported, computational studies predict a melting point of 98–102°C and a boiling point of 280–285°C under atmospheric pressure . The compound’s density is estimated at 1.22 g/cm³ using group contribution methods .

Medicinal Chemistry Applications

The benzopyran-thiol scaffold exhibits dual functionality: the aromatic system enables π-π stacking with biological targets, while the thiol group participates in covalent bonding or redox reactions. Notable applications include:

Antioxidant Activity

Thiol-containing benzopyrans act as radical scavengers, neutralizing reactive oxygen species (ROS) in vitro. The -SH group donates hydrogen atoms to stabilize free radicals, a mechanism explored in neurodegenerative disease models.

Material Science Applications

Polymer Crosslinking

The thiol group undergoes thiol-ene click reactions with alkenes, enabling the synthesis of crosslinked polymers with tunable mechanical properties. For instance, copolymerization with divinylbenzene yields hydrogels with >90% swelling capacity.

Metal Coordination

The compound serves as a ligand for transition metals (e.g., Pd, Cu), forming complexes used in catalysis. A Pd-thiol-benzopyran complex catalyzes Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴.

Recent Research Directions

  • Drug Delivery: Thiol-disulfide exchange reactions enable conjugation to nanoparticles for targeted release.

  • Environmental Chemistry: Degradation pathways in aqueous media are being mapped to assess ecotoxicological risks .

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